molecular formula C10H18O3 B6330873 4-Ethoxycyclohexanone ethylene ketal CAS No. 55103-52-1

4-Ethoxycyclohexanone ethylene ketal

Cat. No. B6330873
CAS RN: 55103-52-1
M. Wt: 186.25 g/mol
InChI Key: ZJZLKONLVWLQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxycyclohexanone ethylene ketal is a chemical compound used in scientific research and development . It is related to 4-Methoxycyclohexanone ethylene ketal, which has a molecular weight of 172.22 .


Synthesis Analysis

The synthesis of 4-Ethoxycyclohexanone ethylene ketal involves the use of a ketal protecting group . The ethylene glycol ketal of ethyl acetoacetate is prepared with catalytic p-toluenesulfonic acid and a benzene azeotropic distillation utilizing a Dean–Stark apparatus . The ketal ester is then purified before use in a Grignard reaction with two equivalents of phenyl magnesium bromide followed by an aqueous workup to give the ketal alcohol .


Molecular Structure Analysis

The molecular structure of 4-Ethoxycyclohexanone ethylene ketal is related to that of 1,4-Cyclohexanedione bis(ethylene ketal), which has a molecular formula of C10H16O4 and a molecular weight of 200.2316 .


Chemical Reactions Analysis

The conversion of a hemiacetal to an acetal, such as 4-Ethoxycyclohexanone ethylene ketal, is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .

Scientific Research Applications

Synthesis of Natural Product Analogues

The spiroacetal structure of 8-Ethoxy-1,4-dioxaspiro[4.5]decane is a key motif in many natural products . Researchers utilize this compound to synthesize analogues of natural products, such as antibiotics and anticancer agents. The ability to create these analogues allows for the exploration of structure-activity relationships, potentially leading to the development of new therapeutic agents.

Spiroacetal Pheromone Synthesis

Spiroacetals are central to the molecular structure of certain insect pheromones . The compound can be used to synthesize spiroacetal pheromones, which are crucial for studying insect behavior and developing methods for pest control through pheromone trapping or disruption.

NMR Spectroscopy Studies

8-Ethoxy-1,4-dioxaspiro[4.5]decane can be used in nuclear magnetic resonance (NMR) spectroscopy to study long-range shielding effects . This application is vital for understanding the electronic environment of molecules and can aid in the structural elucidation of complex organic compounds.

Protecting Group in Organic Synthesis

As a ketal, 4-Ethoxycyclohexanone ethylene ketal serves as a protecting group for ketones during chemical reactions . This application is particularly useful in multi-step organic syntheses where sensitive functional groups need to be protected from reactive conditions.

Building Block for Heterocyclic Compounds

The compound is used as a building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including drug development, materials science, and as intermediates in organic synthesis.

Stereochemical Studies

The stereochemistry of 8-Ethoxy-1,4-dioxaspiro[4.5]decane is significant for stereochemical studies . The compound can be used to investigate the effects of stereochemistry on biological activity and stability of molecules, which is crucial for the design of chiral drugs.

Future Directions

The use of 4-Ethoxycyclohexanone ethylene ketal in scientific research and development suggests potential future directions in the field of organic chemistry. The ability to modify the procedure to obtain the hydroxyketone directly from the Grignard workup, thereby shortening the synthetic sequence and avoiding an additional reflux procedure and the complication of the dehydration, is of particular interest .

properties

IUPAC Name

8-ethoxy-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZLKONLVWLQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340786
Record name 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-1,4-dioxaspiro[4.5]decane

CAS RN

55103-52-1
Record name 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (506 mg, 12.65 mmol) was added to a solution of 1,4-Dioxa-spiro[4.5]decan-8-ol (2 gm, 12.65 mmol) in dry THF (20 mL) at 0° C. After 15 minutes, ethyl iodide (2 gm, 12.65 mmol) was added and the mixture was allowed to stir at RT overnight. After removing the THF under reduced pressure, the mixture was poured into ice cold water and extracted into ethyl acetate. The crude product was purified by flash column chromatography (EtOAc:Hexane 5:95) to isolate the title compound (1.3 gm, 55%). 1H NMR (CDCl3, 500 MHz): δ 1.2 (t, 3H, J=7), 1.45-1.92 (m, 8H), 3.4 (m, 1H), 3.45 (m, 2H), 3.98 (m, 4H).
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxycyclohexanone ethylene ketal
Reactant of Route 2
Reactant of Route 2
4-Ethoxycyclohexanone ethylene ketal
Reactant of Route 3
Reactant of Route 3
4-Ethoxycyclohexanone ethylene ketal
Reactant of Route 4
Reactant of Route 4
4-Ethoxycyclohexanone ethylene ketal
Reactant of Route 5
Reactant of Route 5
4-Ethoxycyclohexanone ethylene ketal
Reactant of Route 6
Reactant of Route 6
4-Ethoxycyclohexanone ethylene ketal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.